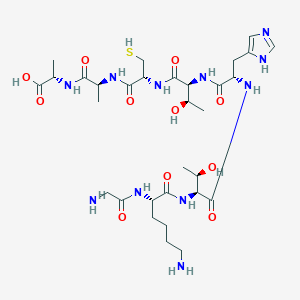
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine: is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide provides it with unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, alanyl, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.
化学反応の分析
Types of Reactions
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用機序
The mechanism of action of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural properties but shorter sequence.
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl: A heptapeptide lacking the terminal alanine residue.
Uniqueness
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance its stability and functionality compared to similar peptides.
特性
CAS番号 |
824430-47-9 |
|---|---|
分子式 |
C31H53N11O11S |
分子量 |
787.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H53N11O11S/c1-14(25(46)37-15(2)31(52)53)36-28(49)21(12-54)40-30(51)24(17(4)44)42-27(48)20(9-18-11-34-13-35-18)39-29(50)23(16(3)43)41-26(47)19(7-5-6-8-32)38-22(45)10-33/h11,13-17,19-21,23-24,43-44,54H,5-10,12,32-33H2,1-4H3,(H,34,35)(H,36,49)(H,37,46)(H,38,45)(H,39,50)(H,40,51)(H,41,47)(H,42,48)(H,52,53)/t14-,15-,16+,17+,19-,20-,21-,23-,24-/m0/s1 |
InChIキー |
KYKXUWLASITIKR-DSAKNAHWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
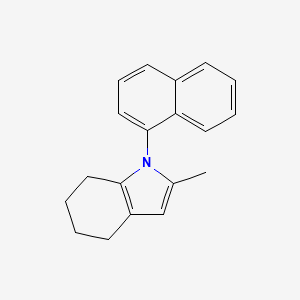
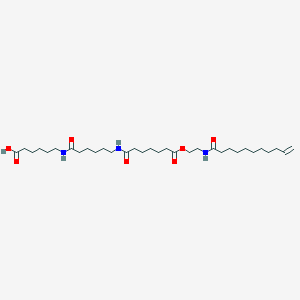
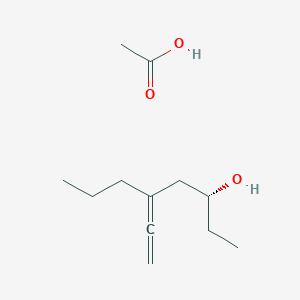
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
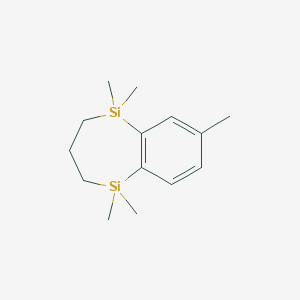
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
